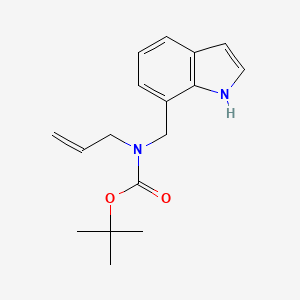
tert-Butyl ((1H-indol-7-yl)methyl)(allyl)carbamate
概要
説明
tert-Butyl ((1H-indol-7-yl)methyl)(allyl)carbamate is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their biological activities. This compound features a tert-butyl carbamate group attached to an indole ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
準備方法
The synthesis of tert-Butyl ((1H-indol-7-yl)methyl)(allyl)carbamate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as indole derivatives and tert-butyl carbamate.
Reaction Conditions: The reaction conditions often involve the use of protecting groups, such as tert-butyl, to protect the amine group during the synthesis. The tert-butyl group can be installed using tert-butyl chloroformate in the presence of a base like triethylamine.
Synthetic Routes: One common synthetic route involves the reaction of indole derivatives with tert-butyl chloroformate to form the tert-butyl carbamate intermediate. .
化学反応の分析
tert-Butyl ((1H-indol-7-yl)methyl)(allyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced products.
Substitution: The compound can participate in substitution reactions, where functional groups on the indole ring or the carbamate group are replaced with other groups. .
科学的研究の応用
tert-Butyl ((1H-indol-7-yl)methyl)(allyl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s indole moiety makes it a valuable tool in studying biological processes, as indole derivatives are known to interact with various biological targets.
Medicine: Research into the compound’s potential therapeutic applications is ongoing, particularly in the development of drugs targeting specific diseases.
Industry: The compound is used in the production of specialty chemicals and materials
作用機序
The mechanism of action of tert-Butyl ((1H-indol-7-yl)methyl)(allyl)carbamate involves its interaction with specific molecular targets. The indole moiety can interact with enzymes, receptors, and other proteins, modulating their activity. The carbamate group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity .
類似化合物との比較
tert-Butyl ((1H-indol-7-yl)methyl)(allyl)carbamate can be compared with other indole derivatives, such as:
tert-Butyl (1H-indol-3-yl)methylcarbamate: This compound has a similar structure but with the carbamate group attached at the 3-position of the indole ring.
tert-Butyl (4-methyl-1H-indol-7-yl)carbamate: This compound features a methyl group at the 4-position of the indole ring, providing different chemical properties.
tert-Butyl (1H-indol-3-yl)propan-2-ylcarbamate: This compound has a propan-2-yl group attached to the indole ring, offering unique reactivity
特性
IUPAC Name |
tert-butyl N-(1H-indol-7-ylmethyl)-N-prop-2-enylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-5-11-19(16(20)21-17(2,3)4)12-14-8-6-7-13-9-10-18-15(13)14/h5-10,18H,1,11-12H2,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGYSUSDSFKKPBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC=C)CC1=CC=CC2=C1NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


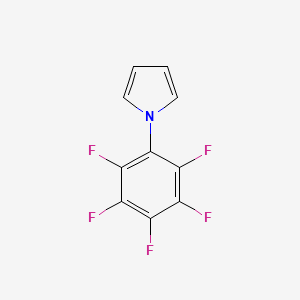
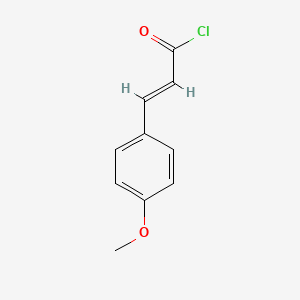
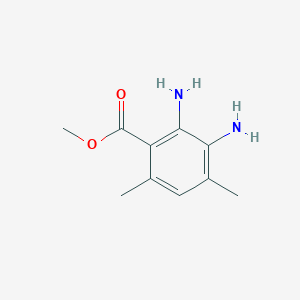
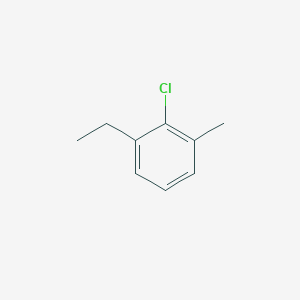
![Ethyl 2-(5,6-dihydroimidazo[2,1-b]thiazol-3-yl)acetate](/img/structure/B3130786.png)



![N-Allyl N-[(1H-indol-7-yl)methyl]amine](/img/structure/B3130825.png)
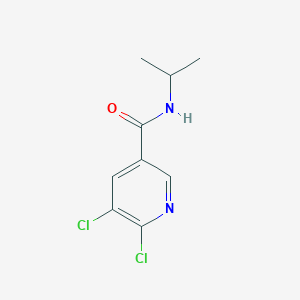

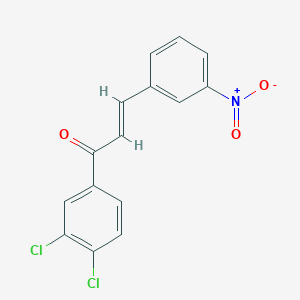
![1-[4-(Difluoromethoxy)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid](/img/structure/B3130860.png)
![3-[(8-Oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B3130861.png)
